REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[CH:6]([CH2:15][CH2:16][NH:17][C:18](=[O:20])[CH3:19])[CH2:5]1)(=O)C.COC1C=C2C(=CC=1)NCC2CCNC(=O)C.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.C(OC(=O)C)(=O)C.[F:60][C:61]([F:86])([F:85])[S:62]([N:65]1[C:73]2[C:68](=[CH:69][C:70]([O:74][CH3:75])=[CH:71][CH:72]=2)[CH:67]([CH2:76][CH2:77][N:78](C(C)=O)[C:79](=[O:81])[CH3:80])[CH2:66]1)(=[O:64])=[O:63]>ClCCl.C1(C)C=CC=CC=1.C(N(CC)CC)C>[CH3:14][O:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[NH:4][CH2:5][CH:6]2[CH2:15][CH2:16][NH:17][C:18](=[O:20])[CH3:19].[F:86][C:61]([F:60])([F:85])[S:62]([N:65]1[C:73]2[C:68](=[CH:69][C:70]([O:74][CH3:75])=[CH:71][CH:72]=2)[CH:67]([CH2:76][CH2:77][NH:78][C:79](=[O:81])[CH3:80])[CH2:66]1)(=[O:63])=[O:64]
|
Name
|
N-[2-(1-acetyl-5-methoxyindolin-3-yl)ethyl]acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC(C2=CC(=CC=C12)OC)CCNC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(CNC2=CC1)CCNC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
N-[2-(1-trifluoromethanesulphonyl-5-methoxyindolin-3-yl)ethyl]diacetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)N1CC(C2=CC(=CC=C12)OC)CCN(C(C)=O)C(=O)C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -78° C.
|
Type
|
CUSTOM
|
Details
|
to be obtained
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(CNC2=CC1)CCNC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)N1CC(C2=CC(=CC=C12)OC)CCNC(C)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |